molecular formula C20H15Cl2NO2S2 B4626802 (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4626802
M. Wt: 436.4 g/mol
InChI Key: GJPFNTOSGVRMJI-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 3,4-dichlorobenzyl and prop-2-en-1-yl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzyl chloride with 3-hydroxybenzaldehyde to form the intermediate 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene and prop-2-en-1-yl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research suggests that the compound may have therapeutic applications in treating infections and certain types of cancer.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the prop-2-en-1-yl group, potentially altering its chemical properties.

Uniqueness

The presence of the prop-2-en-1-yl group in (5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its effectiveness in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2S2/c1-2-8-23-19(24)18(27-20(23)26)11-13-4-3-5-15(9-13)25-12-14-6-7-16(21)17(22)10-14/h2-7,9-11H,1,8,12H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPFNTOSGVRMJI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.